molecular formula C22H14F6N2O2 B12611862 3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide CAS No. 917920-70-8

3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide

Katalognummer: B12611862
CAS-Nummer: 917920-70-8
Molekulargewicht: 452.3 g/mol
InChI-Schlüssel: TUYXBXQHVFGSRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide is a compound characterized by the presence of benzamido and trifluoromethyl groups. This compound is notable for its unique chemical structure, which includes two benzamide groups and two trifluoromethyl groups attached to a phenyl ring. The presence of trifluoromethyl groups often imparts significant chemical stability and unique reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide typically involves the reaction of benzamide with trifluoromethyl-substituted benzoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzamido groups can form hydrogen bonds with target proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzamide
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • 3,5-Bis(trifluoromethyl)benzoic acid

Uniqueness

3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide is unique due to the presence of both benzamido and trifluoromethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

917920-70-8

Molekularformel

C22H14F6N2O2

Molekulargewicht

452.3 g/mol

IUPAC-Name

3-benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C22H14F6N2O2/c23-21(24,25)15-9-10-17(22(26,27)28)18(12-15)30-20(32)14-7-4-8-16(11-14)29-19(31)13-5-2-1-3-6-13/h1-12H,(H,29,31)(H,30,32)

InChI-Schlüssel

TUYXBXQHVFGSRQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.